Methyl 5-cyano-2-methoxynicotinate Methyl 5-cyano-2-methoxynicotinate
Brand Name: Vulcanchem
CAS No.: 1806320-48-8
VCID: VC6357348
InChI: InChI=1S/C9H8N2O3/c1-13-8-7(9(12)14-2)3-6(4-10)5-11-8/h3,5H,1-2H3
SMILES: COC1=C(C=C(C=N1)C#N)C(=O)OC
Molecular Formula: C9H8N2O3
Molecular Weight: 192.174

Methyl 5-cyano-2-methoxynicotinate

CAS No.: 1806320-48-8

Cat. No.: VC6357348

Molecular Formula: C9H8N2O3

Molecular Weight: 192.174

* For research use only. Not for human or veterinary use.

Methyl 5-cyano-2-methoxynicotinate - 1806320-48-8

Specification

CAS No. 1806320-48-8
Molecular Formula C9H8N2O3
Molecular Weight 192.174
IUPAC Name methyl 5-cyano-2-methoxypyridine-3-carboxylate
Standard InChI InChI=1S/C9H8N2O3/c1-13-8-7(9(12)14-2)3-6(4-10)5-11-8/h3,5H,1-2H3
Standard InChI Key JBYRVTZGMZMMMA-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=N1)C#N)C(=O)OC

Introduction

Chemical Identification and Structural Analysis

Systematic Nomenclature and Molecular Structure

Methyl 5-cyano-2-methoxynicotinate is designated by the IUPAC name methyl 5-cyano-2-methoxypyridine-3-carboxylate. The pyridine ring is substituted at positions 2 (methoxy group), 3 (methyl ester), and 5 (cyano group), as reflected in the SMILES notation COC1=C(C=C(C=N1)C#N)C(=O)OC . The InChIKey JBYRVTZGMZMMMA-UHFFFAOYSA-N uniquely identifies its stereochemical configuration.

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC9H8N2O3\text{C}_9\text{H}_8\text{N}_2\text{O}_3
Molecular Weight192.17 g/mol
CAS Number1806320-48-8
XLogP3-AA (LogP)0.7
Topological Polar SA72.2 Ų

Spectral and Computational Characterization

Computational analyses predict a rotatable bond count of 3 and hydrogen bond acceptor count of 5, suggesting moderate molecular flexibility and polarity . The compound’s exact mass (192.05349212 Da) and monoisotopic mass align with its elemental composition . While experimental spectral data (NMR, IR) are unavailable in public databases, density functional theory (DFT) simulations could model its electronic structure for reactivity predictions.

Synthesis and Manufacturing Considerations

Proposed Synthetic Routes

The synthesis of methyl 5-cyano-2-methoxynicotinate likely involves multi-step nucleophilic substitutions and cyclization reactions. A plausible route may include:

  • Methoxylation: Introduction of the methoxy group at position 2 via alkoxylation of a halogenated pyridine intermediate.

  • Cyano Group Incorporation: Cyanation at position 5 using copper(I) cyanide or palladium-catalyzed cross-coupling.

  • Esterification: Methyl ester formation at position 3 through Fischer esterification or alcoholysis of a carboxylic acid chloride.

Table 2: Key Synthetic Intermediates and Reagents

StepIntermediateReagents/Conditions
12-Methoxypyridine derivativeNaOCH₃, CuI, DMF
25-Cyanopyridine scaffoldCuCN, NH₄Cl, DMSO, 100°C
3Carboxylic acid activationSOCl₂, MeOH, reflux

Industrial-Scale Challenges

Scale-up faces hurdles such as regioselectivity control during cyanation and purification of the final product. Suppliers like Combi-Blocks and VulcanChem classify it as a research-grade chemical, indicating limited commercial production .

Exposure RouteFirst Aid MeasuresPPE Requirements
InhalationMove to fresh air; seek medical attentionNIOSH-approved respirator
Skin ContactWash with water for 15+ minutesNitrile gloves, lab coat
Eye ContactFlush eyes for 15+ minutesChemical goggles

Regulatory Status and Compliance

Transportation and Labeling

Classified as non-hazardous for transport (DOT, IMDG, IATA), it requires no special labeling .

Research Use Restrictions

Designated "For research use only", it is excluded from FDA or EPA approvals for human/veterinary applications .

Ethical Note: Researchers must adhere to institutional biosafety protocols given the compound’s undefined biological activity .

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